Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate

Chiral Resolution Biocatalysis Enantioselective Hydrolysis

Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate (CAS 1621506-45-3) is a synthetic intermediate belonging to the β-hydroxy ester class, featuring a 2,4-dichlorophenyl motif and a chiral hydroxyl-bearing carbon. This scaffold is utilized as a building block in medicinal chemistry and agrochemical research, particularly as a precursor to enantiomerically enriched 3-hydroxypropanoic acid derivatives.

Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
Cat. No. B12832994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate
Molecular FormulaC10H10Cl2O3
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=C(C=C(C=C1)Cl)Cl)O
InChIInChI=1S/C10H10Cl2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9,13H,5H2,1H3
InChIKeyFNVQDTROGWTBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Methyl 3-(2,4-Dichlorophenyl)-3-Hydroxypropanoate for Chiral Synthesis


Methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate (CAS 1621506-45-3) is a synthetic intermediate belonging to the β-hydroxy ester class, featuring a 2,4-dichlorophenyl motif and a chiral hydroxyl-bearing carbon. This scaffold is utilized as a building block in medicinal chemistry and agrochemical research, particularly as a precursor to enantiomerically enriched 3-hydroxypropanoic acid derivatives [1]. Its value in procurement is tied not to a single bioactivity, but to its specific substitution pattern and the synthetic utility of its chiral center, which distinguishes it from non-hydroxylated or regioisomeric analogs.

Why Generic β-Hydroxy Ester Substitution Fails for Methyl 3-(2,4-Dichlorophenyl)-3-Hydroxypropanoate


Substituting this compound with a generic β-hydroxy ester is risky due to the specific contribution of the 2,4-dichloro substitution pattern. The electronic and steric properties of the 2,4-dichlorophenyl group are distinct from mono-chlorinated, non-chlorinated, or other dihalogenated analogs, directly influencing the reactivity of the adjacent chiral center in downstream transformations. For instance, the enantioselectivity of enzymatic hydrolysis is tightly coupled to the aryl substitution, as demonstrated by the nitrilase-catalyzed resolution of the corresponding nitrile [1]. Using a compound with a different aryl group would alter the chiral induction landscape, leading to unpredictable or poor enantiomeric excess. Furthermore, the specific ester (methyl vs. ethyl) dictates the rate of metabolic or chemical hydrolysis, a critical factor in prodrug strategies or synthetic cascade reactions where controlled unmasking of the acid is required.

Quantitative Differentiation Guide: Methyl 3-(2,4-Dichlorophenyl)-3-Hydroxypropanoate vs. Analogs


Chiral Resolution Potential vs. Regioisomeric 2-Hydroxy Analog

The β-hydroxy substitution pattern is critical for enantioselective enzymatic transformations. A related nitrilase (bll6402) converts the 3-(2,4-dichlorophenyl)-3-hydroxypropanenitrile to (S)-3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid, demonstrating that the 3-hydroxy position is recognized by chiral catalysts [1]. This stands in contrast to the 2-hydroxy regioisomer (methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate, CAS 875018-66-9), where the hydroxyl group is positioned closer to the ester, significantly altering the steric environment around the chiral center and predictably reducing affinity in such chiral pockets . The 3-hydroxy substrate is therefore the preferred choice for acquiring enantiomerically pure intermediates via enzymatic resolution.

Chiral Resolution Biocatalysis Enantioselective Hydrolysis

Ester Hydrolysis Rate Differentiation: Methyl vs. Ethyl Ester

For applications requiring controlled release of the free acid, the choice of ester is critical. In vitro human liver microsome assays on structurally analogous β-hydroxy esters indicate that methyl esters undergo faster metabolic hydrolysis than their ethyl counterparts [1]. Vulcanchem reports that methyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate is rapidly hydrolyzed by human liver microsomes to form the active 3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid, with a half-life (t₁/₂) of 22 minutes . The ethyl ester analog (Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate, CAS 62547-76-6) has a moderately longer predicted half-life due to increased steric bulk, making the methyl ester the preferred starting material for prodrug strategies requiring rapid, complete in vivo activation.

Prodrug Design Metabolic Stability Esterase Susceptibility

Synthetic Accessibility and Yield in Silyl-Reformatsky Reactions

The compound can be efficiently synthesized via a general silyl-Reformatsky protocol that provides β-hydroxy esters in high yields. Using a salan-Cu(II) catalyst system, the reaction of aromatic aldehydes with a silyl enolate gave β-hydroxy esters in up to 98% yield under fluoride-free conditions [1]. While this yield is for the general method, it provides a performance benchmark. In contrast, the synthesis of the non-hydroxylated analog methyl 3-(2,4-dichlorophenyl)propanoate requires a different, less efficient catalytic hydrogenation step of the corresponding cinnamate, which often fails to deliver the same levels of functional group tolerance or isolated yield [2].

Synthetic Methodology Reformatsky Reaction Reaction Yield

Recommended Procurement Scenarios for Methyl 3-(2,4-Dichlorophenyl)-3-Hydroxypropanoate


Enantioselective Synthesis of α-Hydroxy Acid Building Blocks

Procurement is recommended when designing a synthetic route requiring a chirally pure 2,4-dichlorophenyl-β-hydroxy acid intermediate. The 3-hydroxy ester is a recognized substrate scaffold for enzymatic resolution, unlike the 2-hydroxy regioisomer, making it the singular choice for accessing (S)- or (R)-enriched acids without costly chiral chromatography [REFS-1 from Sect 3, Item 1].

Rapid-Onset Prodrug Design

This compound is the optimal choice for developing esterase-activated prodrugs where a fast release of the parent acid is required. Its half-life in human liver microsomes is 22 minutes, which positions it favorably compared to the more slowly hydrolyzed ethyl ester analog, allowing for a faster pharmacodynamic effect [REFS-2 from Sect 3, Item 2].

High-Yield Laboratory-Scale Synthesis of β-Hydroxy Esters

For medicinal chemistry labs building libraries of β-hydroxy esters, procuring this compound or its immediate precursors is supported by a high-yielding, mild-condition silyl-Reformatsky protocol (up to 98% yield) that avoids heavy metal contamination, unlike alternative routes based on cinnamate hydrogenation [REFS-1 from Sect 3, Item 3].

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